

# Physicochemical characteristics of m-Chlorocathinone

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## Compound of Interest

Compound Name: 2-Amino-1-(3-chlorophenyl)propan-1-one

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An In-depth Technical Guide on the Physicochemical Characteristics of m-Chlorocathinone

## Introduction

m-Chlorocathinone (3-Chlorocathinone, 3-CC) is a psychostimulant compound belonging to the synthetic cathinone class.[1] These substances are chemically derived from cathinone, a naturally occurring psychoactive alkaloid found in the *Catha edulis* (khat) plant.[2][3] Structurally, synthetic cathinones are  $\beta$ -keto phenethylamines, sharing a common backbone with amphetamines but distinguished by a ketone group at the beta position.[4][5]

m-Chlorocathinone is the 3-chloro-substituted analogue of cathinone and is also related to other psychoactive substances. It is the analogue of the antidepressant bupropion where the N-tert-butyl group has been removed, and the analogue of the stimulant 3-chloromethcathinone (3-CMC or clophedrone) where the N-methyl group is absent.[1] As a novel psychoactive substance (NPS), m-Chlorocathinone has been identified on recreational drug markets, necessitating a thorough understanding of its chemical and physical properties for forensic identification, toxicological analysis, and pharmacological research.[1]

This guide provides a comprehensive overview of the known physicochemical characteristics of m-Chlorocathinone, details common experimental protocols for its synthesis and analysis, and illustrates its primary mechanism of action.

## Physicochemical Properties

The fundamental chemical and physical data for m-Chlorocathinone are summarized below. Due to its status as a research chemical and designer drug, some physical properties like melting point and solubility are not widely published. However, properties can be inferred from closely related compounds.

## General Characteristics

The core identifying and physical properties of m-Chlorocathinone are presented in Table 1. The hydrochloride (HCl) salt form is common for cathinones as it provides greater stability and water solubility compared to the free base.<sup>[6][7]</sup>

Table 1: General Physicochemical Properties of m-Chlorocathinone (3-CC)

Property	Value	Source
IUPAC Name	2-amino-1-(3-chlorophenyl)propan-1-one	[1]
Other Names	3-CC; Norclophedrone; 3Cl-C; 3Cl-Cathinone; 3-Chloro- $\beta$ -ketoamphetamine	[1]
CAS Number	119802-69-6	[1][8]
Chemical Formula	C <sub>9</sub> H <sub>10</sub> ClNO	[1]
Molar Mass	183.64 g·mol <sup>-1</sup>	[1]
Appearance	Inferred to be a white to off-white powder or crystalline solid, similar to related cathinones.	[5][6]
Solubility	Specific data not available. The hydrochloride salt is expected to be more soluble in water than the free base.	[6][9]
Stereoisomerism	Contains one chiral center, existing as (R)- and (S)-enantiomers. Illicitly produced material is typically a racemic mixture.	[4][6]

## Spectroscopic Data

Spectroscopic methods are essential for the unequivocal identification of m-Chlorocathinone and for distinguishing it from its positional isomers (e.g., 2-chlorocathinone and 4-chlorocathinone).[10] While specific spectra for 3-CC are not readily available in public literature, the expected characteristics based on its molecular structure are described in Table 2.

Table 2: Expected Spectroscopic Data for m-Chlorocathinone (3-CC)

Technique	Expected Characteristics
Mass Spectrometry (MS)	The mass spectrum is expected to show a molecular ion peak corresponding to its molar mass. Common fragmentation patterns for cathinones include the formation of an iminium ion from cleavage of the bond alpha to the nitrogen. <a href="#">[5]</a> <a href="#">[11]</a>
Infrared (IR) Spectroscopy	The FTIR spectrum should display characteristic absorption bands for its functional groups, including a strong peak for the carbonyl (C=O) stretch, absorptions for aromatic C-H and C=C bonds, and peaks corresponding to the primary amine (N-H) and C-N bonds. <a href="#">[4]</a> <a href="#">[12]</a>
Nuclear Magnetic Resonance (NMR) Spectroscopy	$^1\text{H}$ and $^{13}\text{C}$ NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for unambiguous structural confirmation and differentiation from isomers. <a href="#">[4]</a> <a href="#">[10]</a>

## Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of m-Chlorocathinone, based on established procedures for related synthetic cathinones.

### Synthesis Protocol

The synthesis of m-Chlorocathinone can be achieved via a two-step process analogous to the production of other ring-substituted cathinones like 3-CMC.[\[6\]](#)[\[13\]](#) The general pathway involves the  $\alpha$ -bromination of a substituted propiophenone followed by a nucleophilic substitution with an appropriate amine.

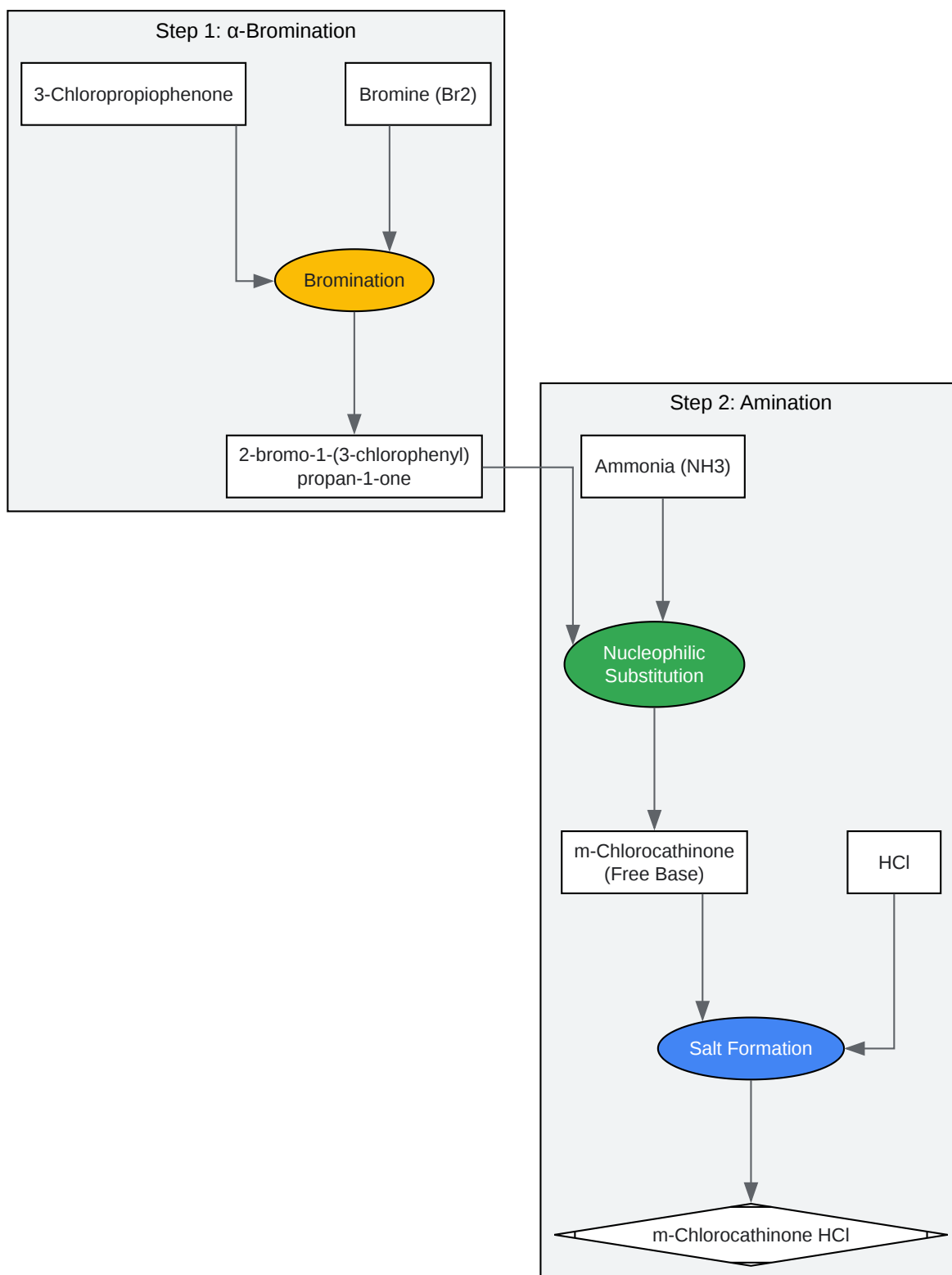
#### Step 1: $\alpha$ -Bromination of 3-Chloropropiophenone

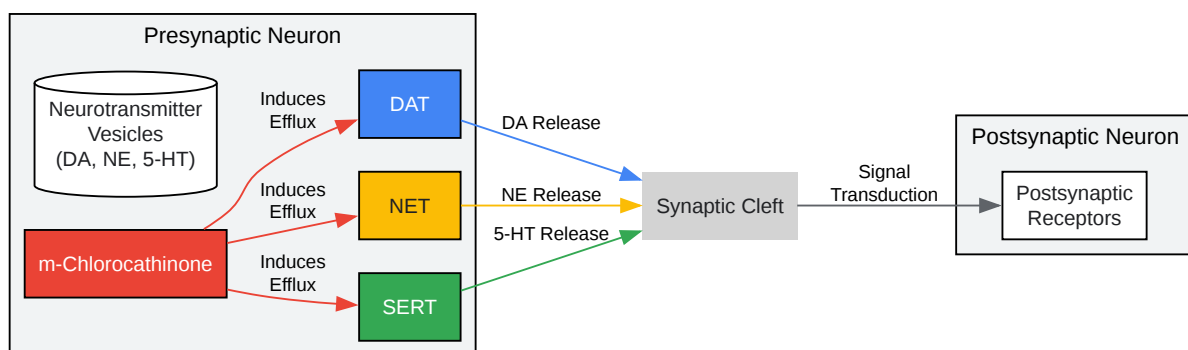
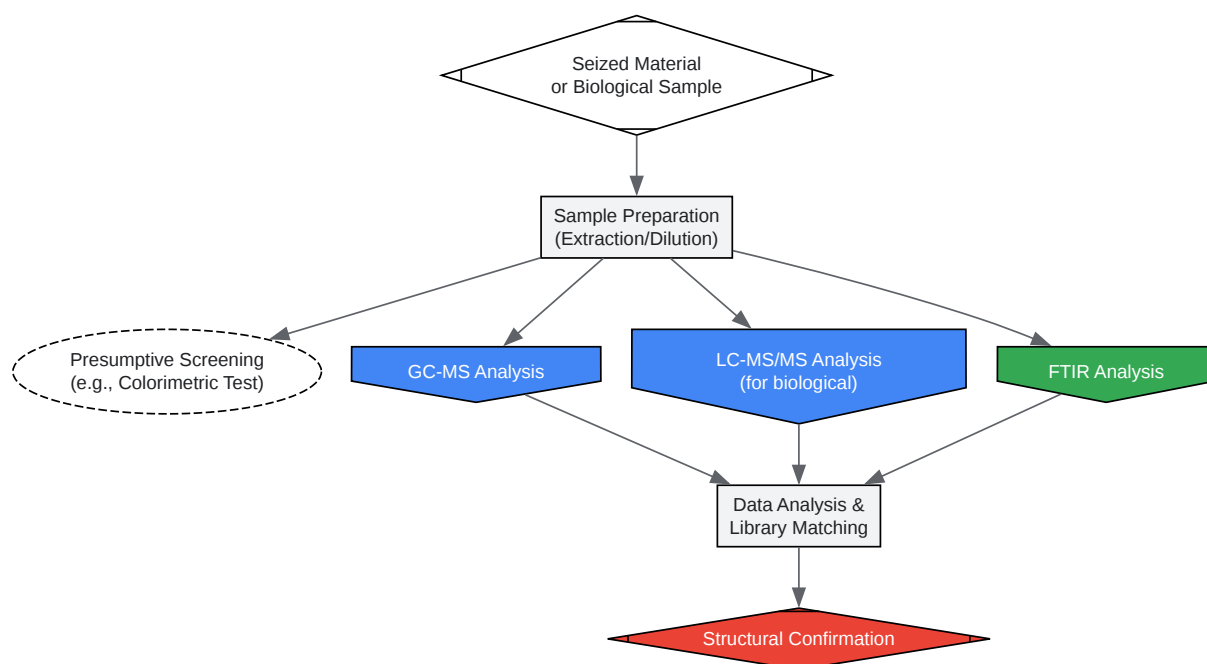
- 3-Chloropropiophenone is dissolved in a suitable solvent, such as glacial acetic acid or diethyl ether.

- Elemental bromine ( $\text{Br}_2$ ) is added dropwise to the solution while stirring, typically at room temperature.
- The reaction is monitored for completion (e.g., by TLC or GC-MS).
- Upon completion, the reaction mixture is worked up, often by pouring it into water and extracting the product with an organic solvent. The solvent is then removed under vacuum to yield the crude 2-bromo-1-(3-chlorophenyl)propan-1-one intermediate.[\[2\]](#)[\[6\]](#)

#### Step 2: Amination of the $\alpha$ -Bromoketone Intermediate

- The 2-bromo-1-(3-chlorophenyl)propan-1-one intermediate is dissolved in a suitable solvent like tetrahydrofuran (THF).
- A solution of ammonia (or a protected equivalent) in the same solvent is added dropwise to the bromoketone solution, often at reduced temperature (e.g., in an ice bath).[\[2\]](#)
- The reaction mixture is stirred until the substitution is complete.
- The resulting m-Chlorocathinone free base is typically converted to its hydrochloride salt by bubbling hydrogen chloride gas through the solution or by adding hydrochloric acid. The salt precipitates and can be collected by filtration, washed, and dried.[\[13\]](#)





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